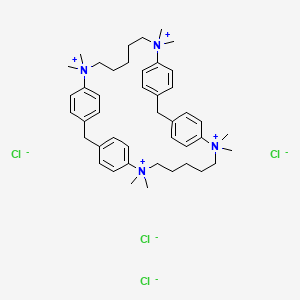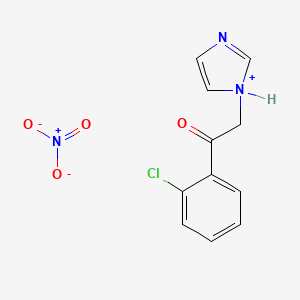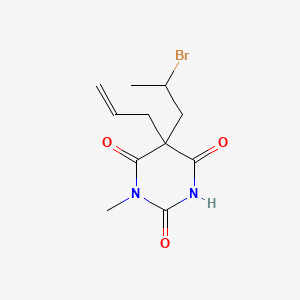
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is characterized by the presence of an allyl group, a bromopropyl group, and a methyl group attached to the barbituric acid core. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of 5-allyl-5-(2-bromopropyl)barbituric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The carbonyl groups in the barbituric acid core can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thio derivatives of the compound.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Alcohols or ethers derived from the barbituric acid core.
科学研究应用
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbituric acid derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its central nervous system depressant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include GABA receptors and ion channels, which are involved in the regulation of neuronal excitability .
相似化合物的比较
Similar Compounds
- 5-Allyl-5-(2-bromopropyl)barbituric acid
- 1-Methyl-5-allyl-5-(2-bromopropyl)barbituric acid
- 5-Allyl-5-(2-chloropropyl)-1-methylbarbituric acid
Uniqueness
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is unique due to the presence of both an allyl group and a bromopropyl group, which confer distinct chemical reactivity and pharmacological properties
属性
CAS 编号 |
22564-09-6 |
|---|---|
分子式 |
C11H15BrN2O3 |
分子量 |
303.15 g/mol |
IUPAC 名称 |
5-(2-bromopropyl)-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-5-11(6-7(2)12)8(15)13-10(17)14(3)9(11)16/h4,7H,1,5-6H2,2-3H3,(H,13,15,17) |
InChI 键 |
OQRQJOGRHNQERN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C)CC=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


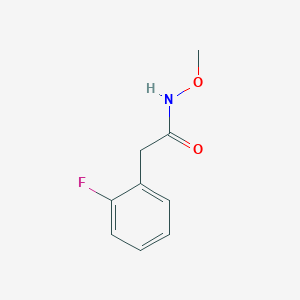
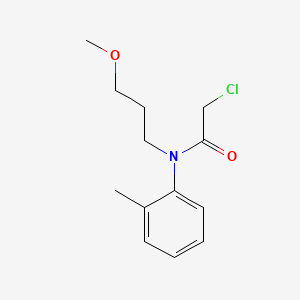
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
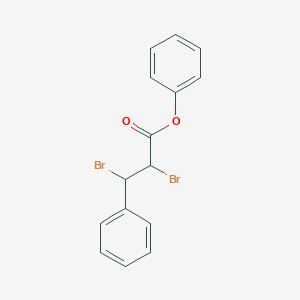
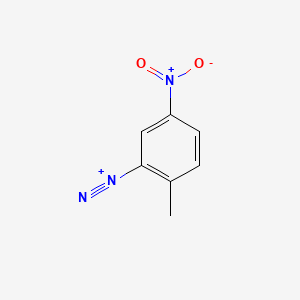

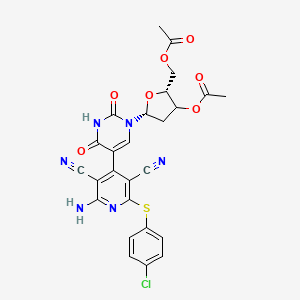
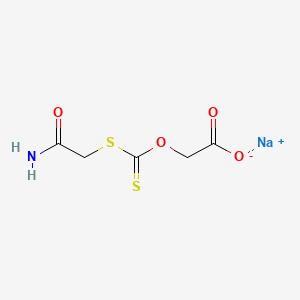

![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

